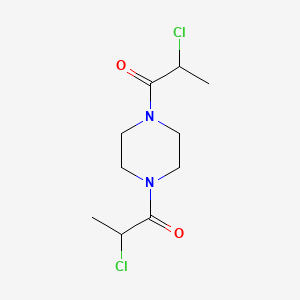
N,N-Bis(2-chloropropionyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloropropionyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2-chloropropionyl groups attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloropropionyl)piperazine typically involves the reaction of piperazine with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloropropionyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloropropionyl groups can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the corresponding carboxylic acids.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
N,N-Bis(2-chloropropionyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloropropionyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular enzyme or protein targeted by the compound .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)piperazine
- N,N-Bis(2-ethanesulfonic acid)piperazine
- N,N-Bis(2-chloroethyl)piperazine
Uniqueness
N,N-Bis(2-chloropropionyl)piperazine is unique due to the presence of the 2-chloropropionyl groups, which impart distinct chemical properties compared to other piperazine derivatives. These properties make it particularly useful in specific scientific research applications where other piperazine derivatives may not be as effective .
Properties
CAS No. |
6328-56-9 |
|---|---|
Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-chloro-1-[4-(2-chloropropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-7(11)9(15)13-3-5-14(6-4-13)10(16)8(2)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
XMFIZKIUOBYBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)


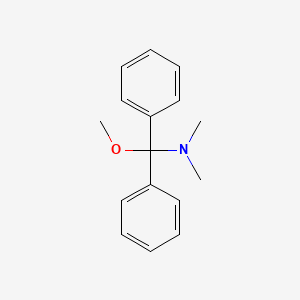
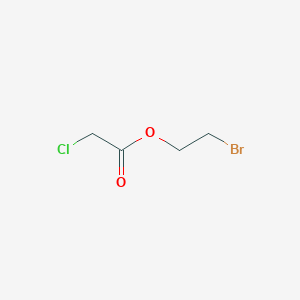

![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
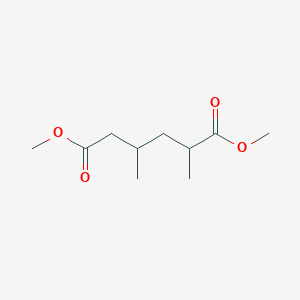
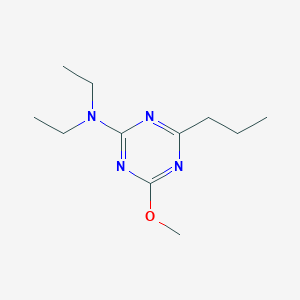
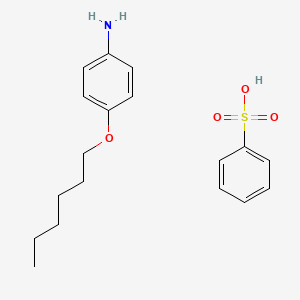
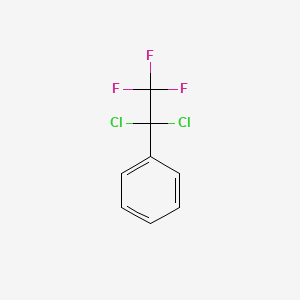
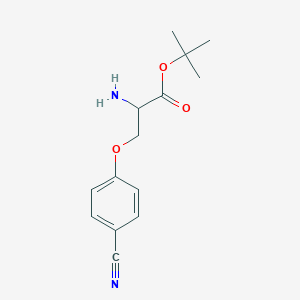
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
